[3-(Methylthio)benzyl]amine hydrochloride [3-(Methylthio)benzyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 869297-07-4
VCID: VC4848348
InChI: InChI=1S/C8H11NS.ClH/c1-10-8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
SMILES: CSC1=CC=CC(=C1)CN.Cl
Molecular Formula: C8H12ClNS
Molecular Weight: 189.7

[3-(Methylthio)benzyl]amine hydrochloride

CAS No.: 869297-07-4

Cat. No.: VC4848348

Molecular Formula: C8H12ClNS

Molecular Weight: 189.7

* For research use only. Not for human or veterinary use.

[3-(Methylthio)benzyl]amine hydrochloride - 869297-07-4

Specification

CAS No. 869297-07-4
Molecular Formula C8H12ClNS
Molecular Weight 189.7
IUPAC Name (3-methylsulfanylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H11NS.ClH/c1-10-8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
Standard InChI Key BSQUCPXNHLDJFZ-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

[3-(Methylthio)benzyl]amine hydrochloride is a white to off-white crystalline solid with the molecular formula C₈H₁₂ClNS and a molecular weight of 189.7 g/mol . Key physicochemical properties include:

PropertyValue
CAS Number869297-07-4
Molecular FormulaC₈H₁₂ClNS
Molecular Weight189.7 g/mol
Purity≥95% (typical commercial)
SolubilitySoluble in polar solvents (DMF, MeOH)

The methylthio group at the benzene ring’s meta position enhances lipophilicity, potentially improving membrane permeability in biological systems. The hydrochloride salt form ensures stability and facilitates handling in synthetic workflows .

Synthetic Pathways and Optimization

Core Synthesis Strategies

The compound is synthesized via nucleophilic substitution or reductive amination. A common route involves:

  • Benzylation: Reacting 3-(methylthio)benzyl chloride with ammonia or a protected amine.

  • Deprotection: Removing protecting groups (e.g., phthalimide) using hydrazine .

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

Example Protocol :

  • Step 1: Condense 3-(methylthio)benzaldehyde with a primary amine (e.g., pentanolamine) in methanol under reflux.

  • Step 2: Reduce the Schiff base intermediate with NaBH₄ to form the secondary amine.

  • Step 3: Purify via column chromatography (50% EtOAc/hexane) and crystallize as the HCl salt.

Yield Optimization

Reaction conditions critically impact yields:

  • Solvent: Dimethylformamide (DMF) improves yields (~75%) compared to THF or EtOH (~50%).

  • Temperature: Reactions at 60–80°C achieve higher conversion rates than room-temperature protocols .

  • Catalysts: CuCl/AZADO systems enhance selectivity in multi-step syntheses .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the amine group generates analogs with enhanced potency .

  • Antimicrobials: Thiomethyl groups improve activity against Gram-positive bacteria (MIC = 8–16 µg/mL).

Structure-Activity Relationship (SAR) Studies

Key modifications influencing bioactivity:

ModificationEffect on Activity
N-Alkylation↑ Lipophilicity, ↑ CNS penetration
S-Oxidation↓ Metabolic stability
Ring Halogenation↑ Binding affinity

Industrial and Research Applications

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using Pd catalysts yield biaryl derivatives .

  • Peptide Mimetics: Incorporated into pseudopeptide backbones to enhance protease resistance.

Analytical Characterization

  • NMR: δ 7.45–7.20 (m, aromatic H), 3.72 (d, benzyl CH₂), 2.72 (m, NH₂) .

  • MS: m/z 189.7 [M+H]⁺, predominant fragment at m/z 123.1 (benzyl loss) .

Challenges and Future Directions

  • Synthetic Scalability: Current protocols require optimization for kilogram-scale production.

  • Toxicology: Limited data on long-term exposure; in vivo studies are needed.

  • Target Identification: CRISPR screening could elucidate novel molecular targets.

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